Bazedoxifene 5-|A-D-Glucuronide
概要
説明
Bazedoxifene 5-|A-D-Glucuronide is a metabolite of Bazedoxifene, a selective estrogen receptor modulator (SERM) used primarily in the treatment of postmenopausal osteoporosis. This compound is formed through the glucuronidation of Bazedoxifene in the liver and is subsequently excreted in the urine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bazedoxifene 5-|A-D-Glucuronide involves the glucuronidation of Bazedoxifene. This process typically occurs in the liver, where Bazedoxifene undergoes enzymatic conversion to its glucuronide form. The specific reaction conditions for this transformation include the presence of UDP-glucuronosyltransferase enzymes, which facilitate the attachment of glucuronic acid to Bazedoxifene .
Industrial Production Methods
Industrial production of this compound is not commonly reported, as it is primarily a metabolite formed in vivo. the synthesis of Bazedoxifene itself involves complex organic synthesis techniques, including the formation of the indole core and subsequent functionalization to achieve the desired pharmacological properties .
化学反応の分析
Types of Reactions
Bazedoxifene 5-|A-D-Glucuronide primarily undergoes metabolic reactions rather than traditional chemical reactions. The key reaction it undergoes is glucuronidation, a phase II metabolic process that enhances the compound’s solubility and facilitates its excretion .
Common Reagents and Conditions
The glucuronidation reaction involves the use of UDP-glucuronic acid as a co-substrate and UDP-glucuronosyltransferase enzymes as catalysts . This reaction typically occurs under physiological conditions within the liver.
Major Products Formed
The major product formed from the glucuronidation of Bazedoxifene is this compound itself . This metabolite is then excreted in the urine, representing a key step in the body’s elimination of the parent drug .
科学的研究の応用
Bazedoxifene 5-|A-D-Glucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology. Researchers study this compound to understand the metabolic pathways and elimination processes of Bazedoxifene . Additionally, its role as a metabolite provides insights into the drug’s pharmacokinetics and potential interactions with other compounds .
In medicine, Bazedoxifene and its metabolites are investigated for their potential therapeutic effects beyond osteoporosis treatment. For example, Bazedoxifene has shown promise in cancer research, particularly in inhibiting the IL-6/GP130 signaling pathway in colon cancer cells .
作用機序
Bazedoxifene 5-|A-D-Glucuronide exerts its effects primarily through its role as a metabolite of Bazedoxifene. Bazedoxifene itself acts as a selective estrogen receptor modulator, exhibiting both agonistic and antagonistic effects depending on the tissue type . It binds to estrogen receptors, modulating their activity and influencing gene expression . The glucuronidation of Bazedoxifene to form this compound is a detoxification process that facilitates the compound’s excretion .
類似化合物との比較
Bazedoxifene 5-|A-D-Glucuronide can be compared to other glucuronide metabolites of selective estrogen receptor modulators. Similar compounds include the glucuronide metabolites of Raloxifene and Tamoxifen, which also undergo glucuronidation as part of their metabolic pathways .
Similar Compounds
Raloxifene Glucuronide: A metabolite of Raloxifene, another selective estrogen receptor modulator used in the treatment of osteoporosis and breast cancer.
Tamoxifen Glucuronide: A metabolite of Tamoxifen, widely used in the treatment of breast cancer.
This compound is unique in its specific formation from Bazedoxifene and its role in the pharmacokinetics of this particular drug.
生物活性
Bazedoxifene 5-β-D-glucuronide is a significant metabolite of bazedoxifene, a selective estrogen receptor modulator (SERM) primarily used in the treatment of postmenopausal osteoporosis and vasomotor symptoms associated with menopause. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of Bazedoxifene
Bazedoxifene acts as both an estrogen receptor agonist and antagonist, depending on the tissue type. It has been shown to decrease bone resorption and reduce biochemical markers of bone turnover, leading to increased bone mineral density (BMD) and a reduced risk of fractures . The compound is rapidly absorbed, reaching peak plasma concentrations within 1-2 hours post-administration, with a half-life of approximately 28 hours .
Pharmacokinetics and Metabolism
Bazedoxifene undergoes extensive metabolism, primarily through glucuronidation. Bazedoxifene 5-β-D-glucuronide is the major circulating metabolite, accounting for 40%-95% of total plasma concentrations following oral administration . The metabolic pathways involve several UDP-glucuronosyltransferases (UGTs), predominantly UGT1A1 and UGT1A10, with minimal involvement from cytochrome P450 enzymes .
Biological Activity
Mechanism of Action
Bazedoxifene 5-β-D-glucuronide retains some pharmacological activity. It binds to estrogen receptors (ERα and ERβ) with varying affinities, exhibiting a competitive inhibition of 17β-estradiol binding . The IC50 values for bazedoxifene are approximately 23 nM for ERα and 85 nM for ERβ, indicating a preference for ERα .
In Vitro Studies
In vitro studies demonstrate that bazedoxifene inhibits the proliferation of MCF-7 breast cancer cells induced by 17β-estradiol without exhibiting estrogenic activity itself . This characteristic positions bazedoxifene as a potential therapeutic agent in conditions sensitive to estrogen.
Case Studies and Trials
-
SMART Trials
The SMART trials evaluated the efficacy of bazedoxifene in reducing hot flashes in postmenopausal women. In SMART 2, women treated with conjugated estrogens (CE) combined with bazedoxifene showed significant reductions in both the frequency and severity of hot flashes compared to placebo. The mean change from baseline in average daily frequency at Week 12 was -7.6 for the treatment group versus -4.9 for placebo (p < 0.001) .Treatment Group Baseline Frequency Week 12 Frequency Change Treatment Difference CE + Bazedoxifene 10.3 -7.6 -2.7 Placebo 10.5 -4.9 -
Osteoporosis Studies
In studies assessing the effects on bone health, bazedoxifene significantly reduced markers of bone turnover such as serum osteocalcin and CTx over two years compared to placebo . For instance:Treatment Dose Serum Osteocalcin Reduction (%) Serum CTx Reduction (%) Bazedoxifene 10 mg -21% -25% Bazedoxifene 20 mg -22% -24% Placebo -6% -13%
Safety Profile
Bazedoxifene has been generally well-tolerated in clinical trials, with adverse events comparable to placebo groups. Importantly, it does not stimulate endometrial growth or increase breast cancer risk significantly . The incidence of deep vein thrombosis was slightly elevated compared to placebo but remains lower than that associated with traditional hormone replacement therapies.
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N2O9/c1-22-28-20-27(46-36-33(42)31(40)32(41)34(47-36)35(43)44)14-15-29(28)38(30(22)24-8-10-25(39)11-9-24)21-23-6-12-26(13-7-23)45-19-18-37-16-4-2-3-5-17-37/h6-15,20,31-34,36,39-42H,2-5,16-19,21H2,1H3,(H,43,44)/t31-,32-,33+,34-,36+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAXRVKIJQNQMY-VNOFEJHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432461 | |
Record name | Bazedoxifene 5-|A-D-Glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328933-56-8 | |
Record name | Bazedoxifene-5-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328933568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bazedoxifene 5-|A-D-Glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAZEDOXIFENE-5-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z271JQC8WY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。